7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-7-one class have been noted for their inhibitory effects on tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzymatic activity .
Biochemical Pathways
Related compounds in the pyrido[2,3-d]pyrimidin-7-one class are known to affect pathways involving tyrosine kinase and cdk4 .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-7-one class have been noted for their antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process . Another method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrido[3,4-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in preliminary studies as an antiproliferative agent, potentially useful in cancer treatment . It is also being investigated for its antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, 7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific acetyl group at the 7-position, which can influence its reactivity and interaction with biological targets. This structural difference can result in distinct biological activities and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-acetyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)12-3-2-7-8(4-12)10-5-11-9(7)14/h5H,2-4H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLEBUIYYUFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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